molecular formula C14H20O3 B12668606 Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)- CAS No. 55811-46-6

Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)-

Cat. No.: B12668606
CAS No.: 55811-46-6
M. Wt: 236.31 g/mol
InChI Key: VZJISTMIBCMLKD-YBOXNEFNSA-N
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Description

Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)- is an organic compound with a complex structure It is characterized by a cyclopentane ring substituted with a carboxaldehyde group, a methyl group, and a hexenyl group containing two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)- can be achieved through several methods. One common approach involves the oxidation of toluene derivatives, followed by cyclization and functional group modifications. Another method includes the oxidation of cyclopentene and subsequent alkylation with isobutylbenzene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and hexenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-hexenyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methylethenyl)-: Similar structure but lacks the hexenyl group with oxo functionalities.

    Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methyl-2,5-dioxo-3-pentenyl)-: Similar but with a different position of the oxo groups.

Properties

CAS No.

55811-46-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

(1R)-2-[(E)-3,6-dioxohept-4-en-2-yl]-5-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C14H20O3/c1-9-4-6-12(13(9)8-15)11(3)14(17)7-5-10(2)16/h5,7-9,11-13H,4,6H2,1-3H3/b7-5+/t9?,11?,12?,13-/m1/s1

InChI Key

VZJISTMIBCMLKD-YBOXNEFNSA-N

Isomeric SMILES

CC1CCC([C@@H]1C=O)C(C)C(=O)/C=C/C(=O)C

Canonical SMILES

CC1CCC(C1C=O)C(C)C(=O)C=CC(=O)C

Origin of Product

United States

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